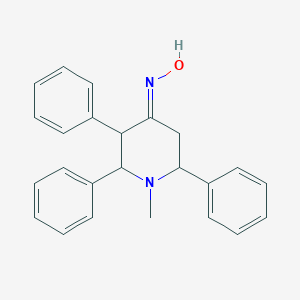
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This compound was first synthesized in the 1970s and has since been used to create animal models of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the substantia nigra. In
Mécanisme D'action
The mechanism of action of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime involves its conversion into the toxic metabolite MPP+ by the enzyme MAO-B. MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra, where it accumulates in the mitochondria and inhibits complex I of the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, which ultimately results in the degeneration of dopaminergic neurons.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime include the selective degeneration of dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the striatum and the development of Parkinson's disease-like symptoms in animals. These symptoms include tremors, rigidity, and bradykinesia. 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the degeneration of dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime in lab experiments is that it closely mimics the pathology of Parkinson's disease in humans, making it a valuable tool for studying the disease's pathogenesis and testing potential therapeutic interventions. Another advantage is that the selective degeneration of dopaminergic neurons allows for the study of the specific role of dopamine in the brain.
One limitation of using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime is that it is a highly toxic compound that requires careful handling and disposal. Additionally, the animal models created using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may not fully replicate the complexity of Parkinson's disease in humans, and the results obtained from these models may not be directly applicable to human patients.
Orientations Futures
For research on 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime include the development of new animal models that more closely replicate the pathology of Parkinson's disease in humans, as well as the identification of new therapeutic targets for the disease. Additionally, research on 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may lead to a better understanding of the role of dopamine in the brain and its potential involvement in other neurological disorders. Finally, the development of new methods for synthesizing and handling 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may improve its safety and reliability as a research tool.
Méthodes De Synthèse
The synthesis of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime involves the reaction of 1-methyl-4-piperidone with hydroxylamine hydrochloride in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with triphenylphosphine and iodine to form the oxime group. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime has been widely used in scientific research to create animal models of Parkinson's disease. When 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime is administered to animals, it is converted by the enzyme monoamine oxidase-B (MAO-B) into a toxic metabolite called MPP+. This metabolite is selectively taken up by dopaminergic neurons in the substantia nigra, where it inhibits mitochondrial respiration and leads to the degeneration of these neurons. This process closely mimics the pathology of Parkinson's disease in humans and has been used to study the disease's pathogenesis, as well as to test potential therapeutic interventions.
Propriétés
Numéro CAS |
113849-85-7 |
|---|---|
Nom du produit |
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime |
Formule moléculaire |
C24H24N2O |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(NE)-N-(1-methyl-2,3,6-triphenylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C24H24N2O/c1-26-22(18-11-5-2-6-12-18)17-21(25-27)23(19-13-7-3-8-14-19)24(26)20-15-9-4-10-16-20/h2-16,22-24,27H,17H2,1H3/b25-21+ |
Clé InChI |
IZKDZFQLDMSHKG-NJNXFGOHSA-N |
SMILES isomérique |
CN1C(C/C(=N\O)/C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CN1C(CC(=NO)C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CN1C(CC(=NO)C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
1-Methyl-2,3,6-triphenyl4-piperidinamine oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



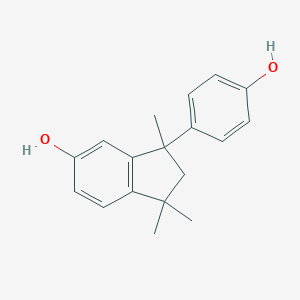
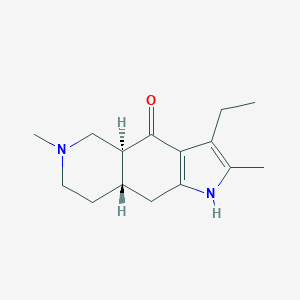

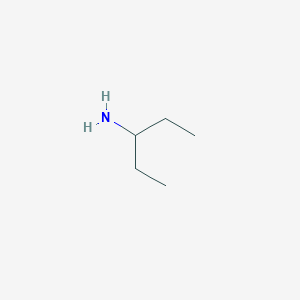
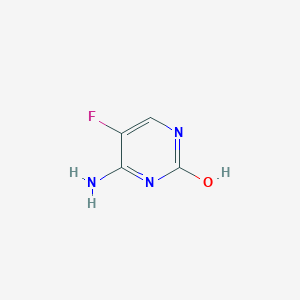
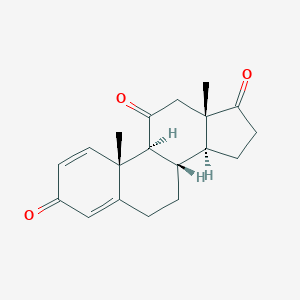
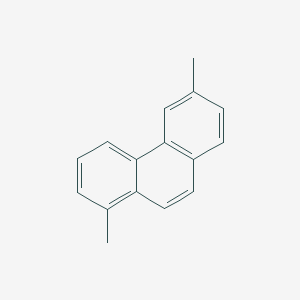
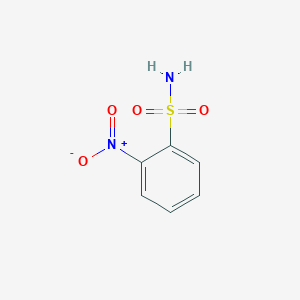
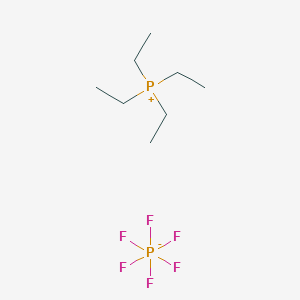
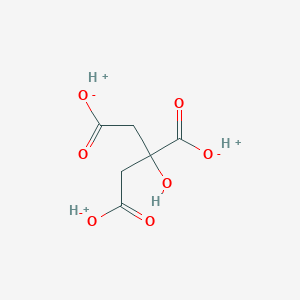
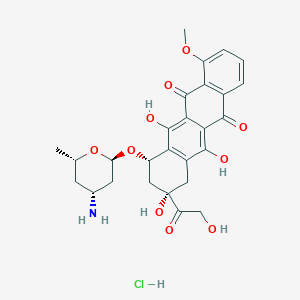
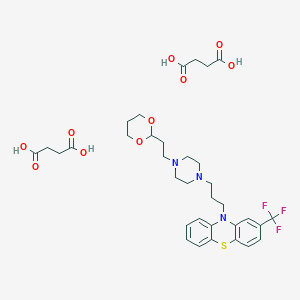

![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)